2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate
Overview
Description
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate (DCPMES) is a compound derived from the chemical family of sulfonates, which are widely used as surfactants in detergents, cleaners, and other household products. DCPMES is a highly stable, water-soluble compound that has recently been investigated for its potential applications in a variety of scientific research fields.
Scientific Research Applications
Anticancer Potential
This compound has been evaluated for its anticancer potential using MCF-7 cell lines . The results suggest that it could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has shown significant antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant activity . This could make it useful in the treatment of diseases caused by oxidative stress.
Synthesis of Derivatives
The compound has been used in the synthesis of various substituted azetidin-2-one derivatives . These derivatives have been identified as immunostimulating and antimicrobial, as well as their antioxidant activity .
Structural Studies
The compound has been studied for its spectral characteristics and molecular structure . These studies provide valuable information about the compound’s properties and potential applications.
Synthesis of 1,3,5-Oxadiazine Derivatives
The compound has been used in the synthesis of a new member of the 1,3,5-oxadiazine series . These derivatives have attracted increasing attention from researchers from various scientific fields .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide . This process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds , which could potentially lead to the synthesis of new organic compounds.
properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O4S/c1-23(19,20)22-9-8-12-2-5-14(6-3-12)21-11-13-4-7-15(17)16(18)10-13/h2-7,10H,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDKUUBCBOPAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404395 | |
Record name | 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate | |
CAS RN |
188928-10-1 | |
Record name | 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.